![molecular formula C9H11BrN2 B15317165 [1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
[1-(4-Bromophenyl)cyclopropyl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Bromophenyl)cyclopropyl]hydrazine: is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)cyclopropyl]hydrazine typically involves the reaction of 4-bromobenzyl chloride with cyclopropylamine to form the intermediate [1-(4-Bromophenyl)cyclopropyl]amine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: [1-(4-Bromophenyl)cyclopropyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as [1-(4-Bromophenyl)cyclopropyl]hydrazone.
Reduction: Reduced forms such as this compound hydrochloride.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
Chemistry: In chemistry, [1-(4-Bromophenyl)cyclopropyl]hydrazine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for antimicrobial, antiviral, or anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Researchers investigate its ability to interact with biological targets, aiming to develop new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for various industrial applications, including the production of polymers and coatings.
作用机制
The mechanism of action of [1-(4-Bromophenyl)cyclopropyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its overall biological effects. The cyclopropyl ring adds rigidity to the molecule, influencing its three-dimensional conformation and interaction with targets.
相似化合物的比较
[1-(4-Chlorophenyl)cyclopropyl]hydrazine: Similar structure with a chlorine atom instead of bromine.
[1-(4-Fluorophenyl)cyclopropyl]hydrazine: Similar structure with a fluorine atom instead of bromine.
[1-(4-Methylphenyl)cyclopropyl]hydrazine: Similar structure with a methyl group instead of bromine.
Uniqueness: [1-(4-Bromophenyl)cyclopropyl]hydrazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct biological effects compared to its analogs.
属性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
[1-(4-bromophenyl)cyclopropyl]hydrazine |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-1-7(2-4-8)9(12-11)5-6-9/h1-4,12H,5-6,11H2 |
InChI 键 |
NWSINQINKRQSFO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=C(C=C2)Br)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
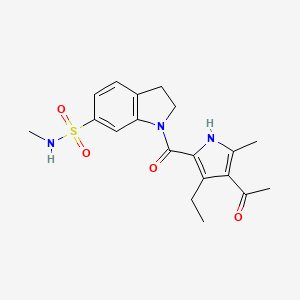
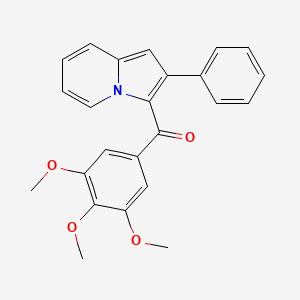

![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)
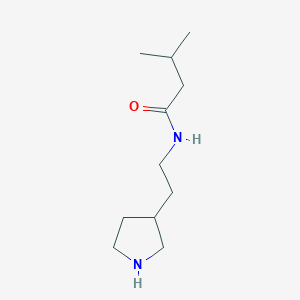
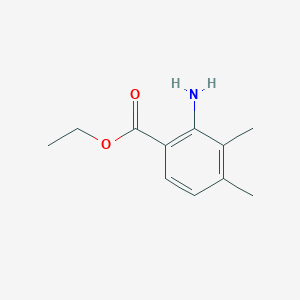
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
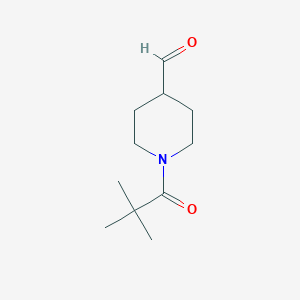
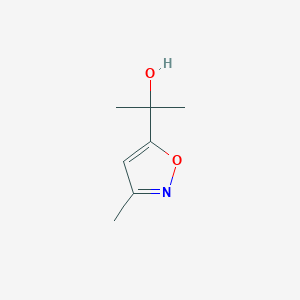

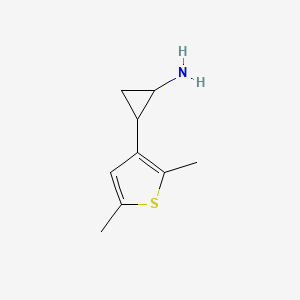
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
